methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate
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Overview
Description
Methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Attachment of the Hydroxypropoxy Group: This step involves the reaction of epichlorohydrin with a suitable phenol derivative under basic conditions to form the hydroxypropoxy group.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
Methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets in the protein structure . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-hydroxy-3-morpholin-4-ylpropoxy)-6-methylbenzoate
- 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate
Uniqueness
Methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a hydroxypropoxy group allows for versatile interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-28-23(27)20-7-5-18(6-8-20)14-24-15-19-3-2-4-22(13-19)30-17-21(26)16-25-9-11-29-12-10-25/h2-8,13,21,24,26H,9-12,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVFTBFDDZZHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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